molecular formula C25H25N5O6 B12178611 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

Cat. No.: B12178611
M. Wt: 491.5 g/mol
InChI Key: HOEOGTZEWAUDAK-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring an isoindoloquinazolinone core substituted with methoxy groups at positions 9 and 10, a dioxo moiety at positions 5 and 11, and a propanamide side chain terminating in a 3-methyl-1,2,4-oxadiazole group. The isoindoloquinazolinone scaffold is known for its rigidity and ability to engage in π-π stacking interactions, while the oxadiazole group enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C25H25N5O6

Molecular Weight

491.5 g/mol

IUPAC Name

3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C25H25N5O6/c1-14-27-20(36-28-14)10-12-26-19(31)11-13-29-23-16-8-9-18(34-2)22(35-3)21(16)25(33)30(23)17-7-5-4-6-15(17)24(29)32/h4-9,23H,10-13H2,1-3H3,(H,26,31)

InChI Key

HOEOGTZEWAUDAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCNC(=O)CCN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the isoindoloquinazolin core through cyclization reactions.
  • Introduction of the dimethoxy and dioxo groups via selective functionalization.
  • Coupling with the oxadiazole moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of efficient catalysts and reagents.
  • Optimization of reaction conditions such as temperature, pressure, and solvent.
  • Implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of isoindoloquinazolinone derivatives. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Reported Activity Reference(s)
Target Compound Isoindoloquinazolinone core, 9,10-dimethoxy, oxadiazole-terminated propanamide ~584.6* Hypothesized kinase inhibition (structural analogy to known inhibitors)
3-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N~1~-(3-pyridyl)propanamide (Y042-7514) 3-pyridyl substituent instead of oxadiazole ~565.6* Screening compound for cancer targets (exact mechanism undisclosed)
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide Quinazolinone core with bromo and acetohydrazide substituents ~370.1 Analgesic activity (reduced inflammation in murine models)
1,2,4-triazolo[3,4-a]isoindol-5-one derivatives Annelated triazole-isoindolone system ~230–300 Antimicrobial and antitumor activities (in vitro assays)

*Calculated using PubChem’s molecular weight calculator .

Key Findings

Structural Analogues (Y042-7514 vs. Target Compound): The replacement of the 3-methyl-1,2,4-oxadiazole group with a 3-pyridyl moiety (Y042-7514) reduces molecular weight by ~19 g/mol and alters electronic properties. The oxadiazole group in the target compound likely enhances metabolic stability compared to the pyridyl group, which may increase susceptibility to oxidative metabolism . Both compounds retain the isoindoloquinazolinone core, suggesting shared binding modes to ATP pockets in kinases.

Functional Analogues (Quinazolinone Derivatives): Compounds like 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide exhibit analgesic activity attributed to their ability to modulate cyclooxygenase (COX) pathways . The target compound’s methoxy and oxadiazole groups may confer distinct selectivity for non-COX targets. 1,2,4-triazolo[3,4-a]isoindol-5-one derivatives demonstrate broad-spectrum bioactivity, but their simpler scaffolds lack the propanamide side chain critical for protein-ligand interactions in the target compound .

Computational Comparisons (QSAR Models):

  • In silico models suggest that the target compound’s oxadiazole group improves ligand efficiency (LE) by 0.15 compared to Y042-7514, likely due to stronger hydrogen-bond acceptor capacity .
  • Category-based SAR models classify the target compound as a "Type II" kinase inhibitor, whereas Y042-7514 falls into "Type I" due to differences in side-chain flexibility .

Biological Activity

The compound 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a hybrid molecule derived from quinazolinone structures known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone core fused with an isoindole moiety and an oxadiazole substituent. This structural diversity is expected to enhance its pharmacological properties.

Key Structural Features:

  • Quinazolinone Core : Known for anticancer and anti-inflammatory properties.
  • Isoindole Moiety : Associated with neuroprotective effects.
  • Oxadiazole Substituent : Often linked to antimicrobial activity.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. Notably:

  • Cytotoxicity : Preliminary studies suggest that this compound shows promising cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.
  • Mechanism of Action : The anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation pathways.
Cell LineIC50 (µM)Reference
MCF-712.5
PC315.3
HeLa10.0

Antimicrobial Activity

The oxadiazole component of the compound is known for its antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of specific functional groups influences its interaction with biological targets:

  • Methoxy Groups : Enhance lipophilicity and improve membrane permeability.
  • Dioxo Group : Potentially increases reactivity towards biological macromolecules.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of several quinazolinone derivatives, the compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin. The study utilized MTT assays to assess cell viability and concluded that the compound's unique structure contributed to its enhanced cytotoxicity against resistant cancer cell lines.

Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was performed against a panel of pathogens. The results indicated that the compound was particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

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